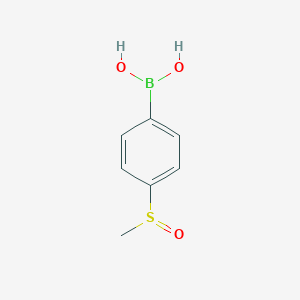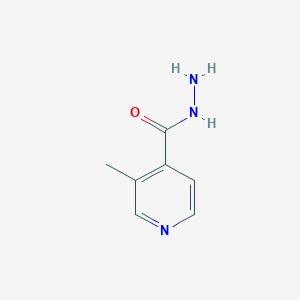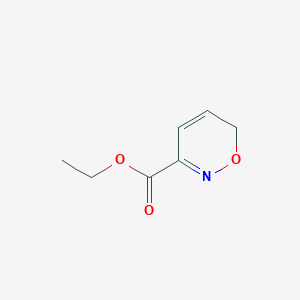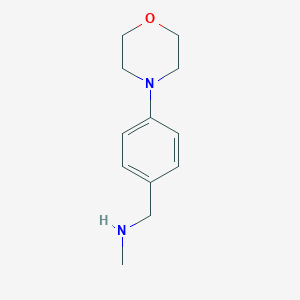![molecular formula C6H10FNO2 B065619 Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) CAS No. 192823-63-5](/img/structure/B65619.png)
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is not fully understood. However, it has been shown to interact with the GABA receptors in the brain, which are involved in the regulation of neuronal activity. It is believed that this compound acts as a positive allosteric modulator of the GABA receptors, enhancing their activity and leading to an overall increase in inhibitory neurotransmission.
Biochemische Und Physiologische Effekte
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can enhance the activity of the GABA receptors, leading to an increase in inhibitory neurotransmission. In vivo studies have shown that it can produce sedative and anxiolytic effects, indicating its potential as a therapeutic agent for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is its potential as a building block for the synthesis of new materials. Its unique structure and reactivity make it a valuable starting material for the development of new compounds with novel properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI). One potential direction is the development of new drug candidates based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate receptors. Additionally, the synthesis of new materials based on this compound could lead to the development of new technologies with unique properties.
Synthesemethoden
The synthesis of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) can be achieved through a series of chemical reactions. The starting material is cyclopentene, which undergoes a hydroboration-oxidation reaction to form cyclopentanol. The resulting cyclopentanol is then converted to the corresponding mesylate, which is reacted with sodium azide to form the corresponding azide. Reduction of the azide with lithium aluminum hydride gives the amine, which is then reacted with 4-fluorobenzoic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, it has been investigated for its effects on the nervous system, particularly on the GABA receptors. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
192823-63-5 |
|---|---|
Produktname |
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) |
Molekularformel |
C6H10FNO2 |
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
(1S,2R)-2-amino-4-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-3-1-4(6(9)10)5(8)2-3/h3-5H,1-2,8H2,(H,9,10)/t3?,4-,5+/m0/s1 |
InChI-Schlüssel |
CKSUJWMJOQEDHS-ROTTUQNMSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](CC1F)N)C(=O)O |
SMILES |
C1C(CC(C1C(=O)O)N)F |
Kanonische SMILES |
C1C(CC(C1C(=O)O)N)F |
Synonyme |
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



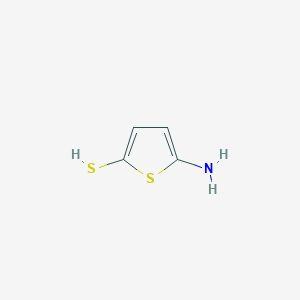
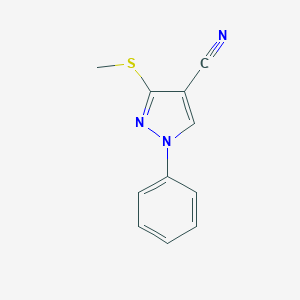
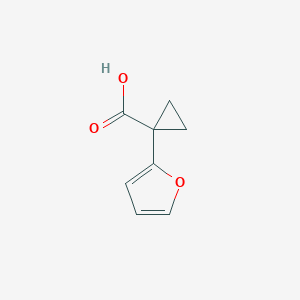
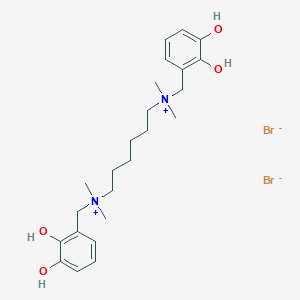
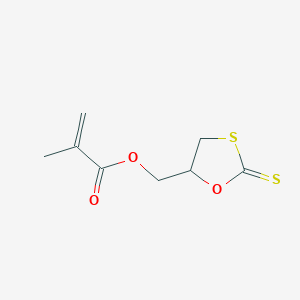
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
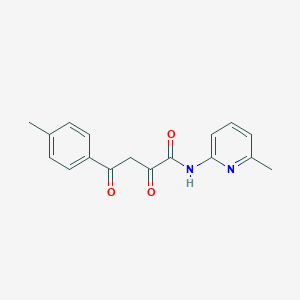
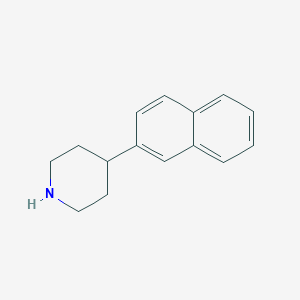
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
